5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
Description
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core with three key substituents:
- Chlorine at position 5,
- A propargyl ether-linked amino group (-NH-O-CH2-C≡CH) at position 2,
- A carboxylic acid (-COOH) at position 4.
This compound is structurally distinct due to its propargyloxyamino moiety, which introduces both alkyne and ether functionalities.
Properties
Molecular Formula |
C9H7ClN2O3 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
5-chloro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-4-6(9(13)14)7(10)5-11-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
ISJKKJDBRPFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Carboxylic Acid Installation
The pyridine backbone is typically derived from commercially available pyridinecarboxylic acids or esters. For example, 5-chloropyridine-4-carboxylic acid serves as a plausible precursor. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under catalyzed conditions:
Procedure :
5-Chloropyridine-4-carboxylic acid (1.0 eq) is suspended in POCl₃ (5 vol) with catalytic DMF (0.1 eq). The mixture is refluxed at 110°C for 6–8 hours, yielding 2,5-dichloropyridine-4-carboxylic acid after quenching with ice water and neutralization.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Ester Protection for Enhanced Reactivity
To mitigate side reactions during subsequent steps, the carboxylic acid is often protected as a methyl ester:
Procedure :
2,5-Dichloropyridine-4-carboxylic acid (1.0 eq) is stirred in methanol (10 vol) with concentrated H₂SO₄ (0.5 eq) at 60°C for 4 hours. The resultant methyl 2,5-dichloropyridine-4-carboxylate is isolated via distillation.
Introduction of the Propargyloxyamino Group
Synthesis of O-Propargyl Hydroxylamine
The propargyloxyamino moiety is introduced via alkylation of hydroxylamine. Competing N-alkylation is suppressed by employing a bulky base:
Procedure :
Hydroxylamine hydrochloride (1.2 eq) is dissolved in dry DMF (5 vol) under nitrogen. Propargyl bromide (1.5 eq) is added dropwise at 0°C, followed by K₂CO₃ (2.0 eq). The mixture is stirred at room temperature for 12 hours, yielding O-propargyl hydroxylamine after extraction with ethyl acetate.
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (NMR) | >90% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine core undergoes SNAr with O-propargyl hydroxylamine:
Procedure :
Methyl 2,5-dichloropyridine-4-carboxylate (1.0 eq) and O-propargyl hydroxylamine (1.2 eq) are refluxed in DMF (8 vol) with Cs₂CO₃ (2.0 eq) for 24 hours. The product, methyl 5-chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylate , is purified via silica chromatography.
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Reaction Scale | Up to 100 g |
Final Deprotection and Acid Formation
Ester Hydrolysis
The methyl ester is cleaved under basic conditions to unveil the carboxylic acid:
Procedure :
Methyl 5-chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylate (1.0 eq) is treated with LiOH (3.0 eq) in THF/H₂O (3:1, 10 vol) at room temperature for 3 hours. Acidification with HCl yields the final product.
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
Mitsunobu-Based Propargylation
For substrates sensitive to SNAr conditions, Mitsunobu reaction offers an alternative:
Procedure :
2-Amino-5-chloropyridine-4-carboxylic acid (1.0 eq), propargyl alcohol (1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) are stirred in THF (10 vol) at 0°C. The reaction proceeds for 6 hours, directly yielding the target compound after workup.
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Cost Efficiency | Low |
Cyclization Approaches
Pyridine ring construction via Hantzsch or related cyclizations remains underexplored but theoretically viable:
Theoretical Pathway :
Ethyl acetoacetate (1.0 eq), propargyloxyamine (1.0 eq), and ammonium acetate (2.0 eq) undergo cyclization in ethanol at reflux. Chlorination is achieved post-cyclization.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| SNAr | High purity | Moderate yields | Industrial-scale |
| Mitsunobu | Mild conditions | High cost | Lab-scale only |
| Cyclization | Atom economy | Unproven efficacy | Theoretical |
Chemical Reactions Analysis
Pyridine Ring
-
Electrophilic substitution : The electron-withdrawing carboxylic acid and chloro groups deactivate the ring, directing electrophiles to the less hindered position 3. Nitration or sulfonation would require harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 100–150°C) .
-
Nucleophilic aromatic substitution : The chloro group at position 5 may undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under catalytic Cu or Pd conditions .
Prop-2-yn-1-yloxyamino Group
-
Click Chemistry : The alkyne moiety enables Huisgen cycloaddition with azides under Cu(I) catalysis, forming triazoles for bioconjugation .
-
Oxidation : The alkyne can be oxidized to a diketone using KMnO₄ in acidic media or to a carboxylic acid with O₃/H₂O₂.
Carboxylic Acid
-
Esterification/Amidation : Reacts with alcohols (via Fischer esterification) or amines (using DCC/DMAP) to form esters/amides .
-
Decarboxylation : Heating with Cu or quinoline may remove CO₂, yielding 5-chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine .
Reaction Pathways and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkyne Oxidation | KMnO₄, H⁺/H₂O, 0–25°C | 2-[(2-Oxoethoxy)amino]-5-chloropyridine-4-carboxylic acid |
| Nucleophilic Substitution | NH₃, CuCl, 120°C | 5-Amino-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid |
| Esterification | MeOH, H₂SO₄, reflux | Methyl 5-chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylate |
| Triazole Formation | NaN₃, CuSO₄, sodium ascorbate, RT | 5-Chloro-2-[1-(prop-2-yn-1-yloxy)-1H-1,2,3-triazol-4-yl]pyridine-4-carboxylic acid |
Comparative Reactivity with Structural Analogs
Stability and Side Reactions
-
Thermal decomposition : Above 200°C, decarboxylation and alkyne polymerization occur.
-
pH sensitivity : The carboxylic acid deprotonates above pH 4, altering solubility and reactivity.
Scientific Research Applications
5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Ring Heterogeneity: The target compound and ’s analog share a pyridine backbone, whereas others (e.g., ) are pyrimidine derivatives.
Substituent Variations: Position 2: The target compound’s propargyl ether-amino group (-NH-O-CH2-C≡CH) differs from the methyl-propargylamino group in and the cyclopropyl group in . The propargyl moiety introduces alkyne functionality, which may enable click chemistry applications. Position 4: All compounds retain a carboxylic acid, critical for hydrogen bonding or salt formation.
Functional Group Implications: The propargyl ether in the target compound combines ether and alkyne groups, offering both polarity and reactivity. In contrast, ’s methyl-propargylamino group introduces a tertiary amine, which could affect basicity and solubility.
Q & A
Basic: What synthetic routes are commonly employed to prepare 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. A key step is the introduction of the chloro group at the 5-position, often achieved via chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Subsequent steps may include:
- Oxyamination : Introducing the (prop-2-yn-1-yloxy)amino group via nucleophilic substitution or coupling reactions, requiring catalysts like palladium or copper for cross-coupling .
- Carboxylic acid formation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions.
Yield optimization depends on controlling temperature (e.g., 0–60°C for coupling reactions), solvent choice (DMF or toluene for inert environments), and stoichiometric ratios of reagents. Impurities such as unreacted intermediates are monitored via HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR :
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches).
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (e.g., 240.6 g/mol) and fragment ions corresponding to loss of COOH or Cl .
- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., carboxylic acid dimerization), and confirms regiochemistry .
Advanced: How can computational methods aid in predicting the biological activity of derivatives of this compound?
Density Functional Theory (DFT) calculations and molecular docking are used to:
- Analyze electronic properties : HOMO/LUMO gaps to predict reactivity (e.g., nucleophilic attack at the chloro position) .
- Docking studies : Simulate interactions with target enzymes (e.g., kinases or oxidoreductases) by modeling hydrogen bonds between the carboxylic acid group and active-site residues .
- SAR modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkynyl chain length) with antimicrobial or anticancer activity .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), pH, or serum content can alter activity. Standardize protocols using guidelines like OECD 423 .
- Compound purity : HPLC and LC-MS validate purity (>95%); impurities like dechlorinated byproducts may skew results .
- Solubility : Use dimethyl sulfoxide (DMSO) with concentration limits (<0.1% to avoid cytotoxicity) .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or enzymatic assays .
Advanced: What strategies optimize regioselectivity during functionalization of the pyridine ring?
- Directing groups : Temporarily install groups (e.g., boronic esters) to steer chlorination or amination to specific positions .
- Metal-mediated catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling to introduce aryl/alkynyl groups at the 2- or 4-positions .
- Protection/deprotection : Shield the carboxylic acid with tert-butyl esters during harsh reactions (e.g., nitration) to prevent side reactions .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Antimicrobial : Broth microdilution (CLSI M07-A10) to determine MIC against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductase targets) .
Advanced: How does the prop-2-yn-1-yloxy group influence the compound’s pharmacokinetic properties?
- Metabolic stability : The alkynyl group may resist CYP450-mediated oxidation, enhancing half-life. Test via liver microsome assays .
- Membrane permeability : LogP calculations (e.g., ~2.1) predict moderate passive diffusion; modify with PEGylation if needed .
- Click chemistry utility : The alkyne enables bioorthogonal tagging for target identification using azide-functionalized probes .
Basic: What are the storage and handling recommendations to ensure compound stability?
- Storage : -20°C under argon in amber vials to prevent hydrolysis of the carboxylic acid or photodegradation .
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid side reactions with moisture-sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
